molecular formula C16H20N2O4S B12800428 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyluracil CAS No. 133563-28-7

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyluracil

Cat. No.: B12800428
CAS No.: 133563-28-7
M. Wt: 336.4 g/mol
InChI Key: LQJRWKOFHILMRZ-UHFFFAOYSA-N
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Description

P-HEPU, or 5-ethyl-6-phenylthiouracil, is a derivative of uracil that has shown significant potential in various scientific fields. This compound is particularly noted for its potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) through its interaction with the HIV-1 reverse transcriptase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-phenylthiouracil typically involves the reaction of ethyl iodide with 6-phenylthiouracil in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 5-ethyl-6-phenylthiouracil follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-phenylthiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-ethyl-6-phenylthiouracil has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 5-ethyl-6-phenylthiouracil exerts its effects is through the inhibition of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of HIV-1, and its inhibition prevents the virus from replicating. The compound binds to the enzyme’s active site, competing with the natural substrate and thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-6-phenylthiouracil is unique in its high potency and selectivity for HIV-1 reverse transcriptase. Unlike some other inhibitors, it does not require metabolic activation to exert its effects, making it a more straightforward and potentially less toxic therapeutic option .

Properties

CAS No.

133563-28-7

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h3-5,7-8,19H,2,6,9-11H2,1H3,(H,17,20,21)

InChI Key

LQJRWKOFHILMRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2

Origin of Product

United States

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